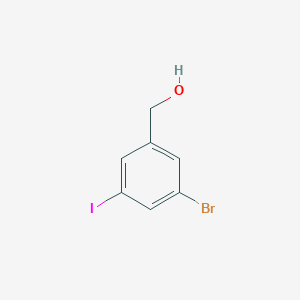

(3-Bromo-5-iodophenyl)methanol

Description

(3-Bromo-5-iodophenyl)methanol (C₇H₆BrIO, molecular weight 323.93 g/mol) is a halogenated aromatic alcohol featuring bromine and iodine substituents at the 3- and 5-positions of the phenyl ring, respectively. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of RAS inhibitors like Elironrasib (RMC-6291), where it undergoes functionalization to generate protected intermediates or oxidized derivatives .

Properties

IUPAC Name |

(3-bromo-5-iodophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHKEWNEFDSMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)I)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the bromination of 5-iodophenylmethanol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors and precise control of reaction parameters. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-iodophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the halogen atoms, yielding phenylmethanol.

Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

Oxidation: 3-Bromo-5-iodobenzaldehyde or 3-Bromo-5-iodobenzoic acid.

Reduction: Phenylmethanol.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Bromo-5-iodophenyl)methanol has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-iodophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Findings:

Halogen Effects: Iodine’s polarizability in this compound enhances its suitability for cross-coupling reactions compared to fluorine or bromine-only analogs . Bromine at the 3-position directs electrophilic substitution to the para position relative to iodine, enabling regioselective functionalization .

Functional Group Influence: Amino Substituents: (3-Amino-4-bromophenyl)methanol’s NH₂ group facilitates conjugation with carbonyl groups, making it a precursor for Schiff base synthesis . Methoxy Substituents: The electron-donating methoxy group in (3-Bromo-5-methoxyphenyl)methanol reduces ring reactivity toward electrophiles but improves solubility in polar solvents .

Heterocyclic Analogs

Isoxazole-containing derivatives exhibit distinct electronic and steric profiles compared to purely aromatic systems:

Table 2: Heterocyclic Derivatives

Key Findings:

- Electronic Effects : The isoxazole ring’s electron-deficient nature alters reactivity compared to benzene derivatives, favoring nucleophilic attacks at the 5-position .

- Hybrid Structures: Compounds like (3-(2-Bromophenyl)isoxazol-5-yl)methanol combine aromatic and heterocyclic motifs, expanding utility in medicinal chemistry .

Biological Activity

Overview

(3-Bromo-5-iodophenyl)methanol is a halogenated phenylmethanol derivative with the molecular formula . This compound is notable for its potential biological activities, which are primarily attributed to its structural features, including the presence of bromine and iodine atoms that can influence its interactions with biological targets.

The compound is characterized by the following properties:

- Molecular Weight : 267.93 g/mol

- Melting Point : Information not widely available, but derivatives often have defined melting points.

- Solubility : Generally soluble in organic solvents, but specific solubility data for this compound is limited.

The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. The hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions may modulate enzyme activity, receptor binding, and other critical biological processes.

Biological Applications

Research into the biological applications of this compound has revealed several potential uses:

- Antifungal Activity : Some studies suggest that derivatives of this compound may exhibit antifungal properties. For instance, related compounds have shown effectiveness against pathogenic fungi such as Cryptococcus species and Candida species, with minimum inhibitory concentrations (MICs) ranging from 0.25 µg/ml to over 64 µg/ml depending on the strain .

- Medicinal Chemistry : The compound serves as a building block in the synthesis of biologically active molecules. Its halogenated nature allows it to be a precursor for drugs targeting specific diseases, particularly in oncology and infectious diseases.

Case Studies and Research Findings

A review of available literature indicates several key findings regarding the biological activity of this compound:

- Antifungal Properties : A study highlighted that derivatives similar to this compound exhibited significant antifungal activity against resistant strains of C. neoformans. The study reported MIC values as low as 1 µg/ml for certain strains, indicating potent antifungal effects .

- Chemical Synthesis Applications : The compound is used extensively in organic synthesis, serving as an intermediate for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enhances its utility in drug development.

- In Vivo Studies : Pharmacokinetic studies involving related compounds demonstrated favorable half-lives in animal models, suggesting good absorption and distribution characteristics that are crucial for therapeutic efficacy .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Bromine Position | Iodine Position | Notable Activity |

|---|---|---|---|

| This compound | 3 | 5 | Antifungal potential |

| (3-Bromo-2-iodophenyl)methanol | 3 | 2 | Limited data on biological activity |

| (4-Bromo-5-iodophenyl)methanol | 4 | 5 | Higher reactivity in certain assays |

This table illustrates how variations in halogen positioning can affect the biological properties and reactivity of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.